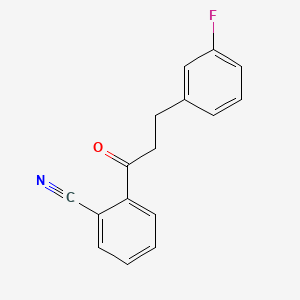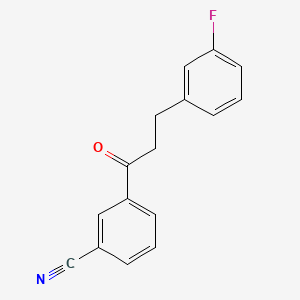
Cyclopropyl 2-(4-fluorophenyl)ethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cyclopropyl 2-(4-fluorophenyl)ethyl ketone” is a chemical compound with the molecular formula C12H13FO . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of “Cyclopropyl 2-(4-fluorophenyl)ethyl ketone” consists of a cyclopropyl group, a 4-fluorophenyl group, and an ethyl ketone group . The molecular weight is 192.23 .Physical And Chemical Properties Analysis
“Cyclopropyl 2-(4-fluorophenyl)ethyl ketone” is a liquid at room temperature . It has a density of 1.144 g/mL at 25 °C . The boiling point is 119-120 °C at 13 mmHg . The refractive index is 1.532 .Wissenschaftliche Forschungsanwendungen
Cyclization Reactions : Cyclopropyl ketones, similar to Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, are utilized in cyclization reactions. For instance, the cyclization of 2-(3-hydroxyphenyl)ethyl ketone oximes produces quinolin-8-ols and tetrahydroquinolin-8-ols, as demonstrated by Uchiyama et al. (1998) (Uchiyama et al., 1998).
Acylation of Alkenes : Cyclopropyl-substituted alkenes can react with acyl fluorides to form ketones containing an ethylthio group, as shown by Lebedev et al. (2001) (Lebedev et al., 2001).
Synthesis of Esters : Cyclopropyl alkyl ketones can be converted into cyclopropane acetic acid ethyl esters, according to Nongkhlaw et al. (2005) (Nongkhlaw et al., 2005).
Formation of Nickeladihydropyran : Cyclopropyl phenyl ketone, related to Cyclopropyl 2-(4-fluorophenyl)ethyl ketone, underwent oxidative addition to nickel catalysts to form nickeladihydropyran, an intermediate for cycloaddition reactions, as explored by Ogoshi et al. (2006) (Ogoshi et al., 2006).
Enamine Formation : Enamines from cyclopropylketones have been prepared and studied for their structure and reactivity, as reported by Pocar et al. (1975) (Pocar et al., 1975).
Ring Opening Synthesis : Cyclopropyl ketones undergo ring enlargement under acid-catalyzed conditions to produce cyclopentanone derivatives, as demonstrated by Tsuge et al. (1988) (Tsuge et al., 1988).
Arylation Reactions : Cyclopropyl ketone groups have been used in palladium-catalyzed direct arylation reactions without decomposition, as evidenced by Beladhria et al. (2013) (Beladhria et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROFXNWHNPHFNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CCC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644606 |
Source


|
| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(4-fluorophenyl)ethyl ketone | |
CAS RN |
898768-86-0 |
Source


|
| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














